molecular formula C10H12F2O2 B7991457 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol

Cat. No.: B7991457
M. Wt: 202.20 g/mol
InChI Key: BKWQDBRZMVNXKS-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol is an organic compound characterized by the presence of fluorine and methoxy groups on a phenyl ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanone.

    Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(3,4-Difluoro-5-methoxyphenyl)-1-cyclopropyl ethanol
  • 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol

Comparison: 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol is unique due to its specific substitution pattern and the presence of a propanol side chain. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-3-8(13)6-4-7(11)10(12)9(5-6)14-2/h4-5,8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQDBRZMVNXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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